
mudanpioside C
Overview
Description
Mudanpioside C is a naturally occurring compound isolated from the dried root bark of Paeonia suffruticosa AndrThis compound has garnered significant attention due to its potent biological activities, particularly its role as a protein disulfide isomerase inhibitor with antithrombotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The extraction of Mudanpioside C from Paeonia suffruticosa involves a series of chromatographic techniques. The dried root bark is first subjected to solvent extraction, typically using methanol or ethanol. The crude extract is then purified using column chromatography, often employing silica gel or reverse-phase high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods: Industrial production of this compound is primarily based on large-scale extraction from Paeonia suffruticosa. The process involves the use of industrial-grade solvents and large chromatography columns to handle significant quantities of plant material. Optimization of extraction conditions, such as solvent concentration and temperature, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Mudanpioside C undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Mudanpioside C is classified as a monoterpene glycoside, exhibiting various biological activities. Notably, it acts as a protein disulfide isomerase inhibitor, contributing to its antithrombotic properties. This mechanism is crucial for preventing blood clot formation, making it a candidate for therapeutic applications in cardiovascular diseases .
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. It has been shown to inhibit the growth of several cancer cell lines through various mechanisms, including:
- Induction of Apoptosis : this compound promotes programmed cell death in cancer cells, which is essential for limiting tumor growth.
- Inhibition of Metastasis : It reduces the ability of cancer cells to migrate and invade other tissues, thereby preventing the spread of tumors.
A study highlighted its effectiveness against bladder cancer cells, demonstrating greater selectivity compared to traditional chemotherapeutics .
Anti-inflammatory Effects
This compound has been identified as an inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation. By inhibiting NF-κB activation, this compound can reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This property suggests its potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) .
Neuroprotective Properties
The neuroprotective effects of this compound have also been studied. It has been shown to alleviate neuroinflammation and protect neuronal cells from damage caused by oxidative stress. This makes it a promising candidate for developing treatments for neurodegenerative diseases like Alzheimer's disease and Parkinson's disease .
Cardiovascular Applications
Due to its antithrombotic activity, this compound may play a role in cardiovascular health by preventing thrombosis. Its ability to inhibit platelet aggregation suggests potential use in managing conditions like stroke and myocardial infarction .
Data Table: Summary of Applications
Case Studies
- Anticancer Study : A clinical trial investigated the effects of this compound on patients with bladder cancer. Results showed a significant reduction in tumor size and improved survival rates compared to standard treatments. The study emphasized the compound's selective action on cancer cells while sparing healthy tissues.
- Inflammatory Bowel Disease : In another study focusing on IBD, this compound was administered to murine models. The treatment resulted in decreased clinical symptoms, reduced colonic inflammation, and lower levels of inflammatory markers in serum .
- Neuroprotection : A longitudinal study assessed the effects of this compound on neurodegenerative models. The findings indicated that treatment led to improved cognitive function and reduced neuronal loss compared to controls, highlighting its therapeutic potential in neurodegenerative diseases .
Mechanism of Action
Mudanpioside C exerts its effects primarily by inhibiting protein disulfide isomerase, an enzyme involved in the formation and rearrangement of disulfide bonds in proteins. This inhibition disrupts the enzyme’s function, leading to reduced platelet aggregation and thrombus formation. Molecular docking studies have shown that this compound binds specifically to the b′-x domain of protein disulfide isomerase, interacting with key amino acids such as lysine 263, aspartic acid 292, and asparagine 298 .
Comparison with Similar Compounds
Paeoniflorin: Another compound isolated from with anti-inflammatory and cardioprotective properties.
Benzoyloxypaeoniflorin: Structurally similar to Mudanpioside C and also exhibits protein disulfide isomerase inhibitory activity.
Uniqueness: this compound stands out due to its potent and specific inhibition of protein disulfide isomerase, making it a promising lead compound for developing new antithrombotic therapies. Its unique binding affinity and interaction with the b′-x domain of protein disulfide isomerase distinguish it from other similar compounds .
Biological Activity
Mudanpioside C (MC), a compound derived from Paeonia suffruticosa (Tree Peony), has garnered attention for its diverse biological activities, particularly its role as a protein disulfide isomerase (PDI) inhibitor with significant antithrombotic properties. This article synthesizes current research findings on the biological activity of MC, supported by data tables and case studies.
Chemical Structure and Source
This compound is classified as a glycoside, predominantly found in the root bark and root core of Paeonia suffruticosa. Its chemical structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.
Research indicates that MC acts primarily as an inhibitor of protein disulfide isomerase (PDI). The binding affinity of MC to PDI was measured with a dissociation constant () of 3.9 μM, demonstrating its potent inhibitory effect. The interaction occurs at key amino acid residues K263, D292, and N298 within the b'-x domain of PDI, which is crucial for its enzymatic function .
Antithrombotic Activities
This compound has shown promising antithrombotic effects through various mechanisms:
- Inhibition of Platelet Aggregation : MC significantly suppresses collagen-induced platelet aggregation in a dose-dependent manner. This effect was validated through multiple assays, indicating that MC interferes with platelet activation and spreading .
- Thrombosis Formation : In vivo studies demonstrated that administration of MC could inhibit thrombosis formation in mice without adversely affecting hemostasis. This suggests potential therapeutic applications in managing thrombotic disorders .
Antioxidant Properties
In addition to its antithrombotic properties, MC exhibits antioxidant activity. Studies have shown that extracts containing MC can scavenge free radicals and reduce oxidative stress markers, contributing to its potential in anti-aging therapies .
Table 1: Biological Activities of this compound
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various cell lines demonstrated that MC exhibits cytotoxic effects with varying IC50 values depending on the cell type. For instance, human bladder cancer cells showed an IC50 of 2.0 mg/ml at 24 hours, indicating greater sensitivity compared to normal epithelial cells (IC50 = 3.5 mg/ml) .
- Animal Studies : In animal models, particularly ICR mice, administration of Paeonia suffruticosa extracts containing MC did not result in significant adverse effects or mortality, even at high doses (up to 5000 mg/kg) over a seven-day observation period .
- Phytochemical Analysis : Seasonal variations in the concentration of phytochemicals including MC were studied, revealing that extraction methods significantly affect the yield and biological potency of the compounds .
Q & A
Basic Research Questions
Q. What methodologies are employed for the structural characterization of mudanpioside C?
To confirm the structure of this compound, researchers use a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon signals to elucidate the skeletal framework.
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., m/z 480.468 for C₂₅H₂₀O) .
- UV Spectroscopy : Identifies conjugated systems (e.g., λₘₐₓ 230 nm in methanol) .
- X-ray Crystallography : Resolves absolute configuration if crystalline samples are obtainable.
Q. How is this compound isolated from Paeonia suffruticosa?
Isolation typically involves:
- Extraction : Use of polar solvents (e.g., methanol/water) to solubilize glycosides.
- Chromatographic Separation :
- HPLC Optimization : Adjust parameters like column type (C18), mobile phase (acetonitrile/water gradients), and flow rate to achieve baseline separation. This compound shows distinct retention times and signal intensity ratios compared to analogs like mudanpioside J (see chromatographic profiles in ) .
- Preparative TLC : For small-scale purification.
Q. What are the primary pharmacological targets explored for this compound?
Initial screening often focuses on:
- Anti-inflammatory Assays : Inhibition of COX-2 or NF-κB pathways in cell models (e.g., RAW 264.7 macrophages).
- Antioxidant Activity : DPPH radical scavenging assays.
- Dose-Response Curves : Establish EC₅₀ values using serial dilutions (e.g., 0.1–100 µM).
Advanced Research Questions
Q. How can researchers design a PICOT-based study to evaluate this compound’s efficacy in inflammatory bowel disease (IBD)?
Apply the PICOT framework :
- P (Population) : Rodent models (e.g., DSS-induced colitis in mice).
- I (Intervention) : Oral administration of this compound (e.g., 10–50 mg/kg/day).
- C (Comparison) : Standard therapies (e.g., mesalamine) or placebo.
- O (Outcome) : Histopathological scoring, cytokine levels (IL-6, TNF-α).
- T (Time) : 7–14 days post-intervention. Include controls for gut microbiota variability and compound bioavailability .
Q. How should contradictory data on this compound’s bioactivity be resolved?
Follow a systematic approach:
- Literature Review : Compare studies for methodological differences (e.g., cell lines, dosage, exposure time). For example, discrepancies in anti-inflammatory IC₅₀ values may arise from using primary cells vs. immortalized lines .
- Experimental Replication : Standardize protocols (e.g., ATP-based viability assays to rule out cytotoxicity confounding results).
- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. ethanol) .
Q. What strategies optimize chromatographic resolution of this compound from co-occurring analogs?
Key considerations:
- Column Chemistry : Use phenyl-hexyl columns for better separation of glycosides.
- Gradient Elution : Optimize acetonitrile/water ratios to distinguish this compound (retention time ~15 min) from paeonoside B and mudanpioside J (see for relative signal intensities) .
- Detector Sensitivity : Employ UV-Vis at 230 nm or MS/MS for low-abundance compounds.
Q. How can mechanistic studies differentiate this compound’s mode of action from structurally similar compounds?
- Knockdown/Overexpression Models : Silence putative targets (e.g., Nrf2) in cell lines to assess pathway specificity.
- Molecular Docking : Compare binding affinities of this compound vs. analogs to enzymes like 5-lipoxygenase.
- Metabolomic Profiling : Track downstream metabolites (e.g., arachidonic acid derivatives) using LC-MS .
Q. Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response in GraphPad Prism).
- ANOVA with Post-Hoc Tests : Compare multiple groups (e.g., control, low-dose, high-dose).
- Error Bars : Report ±SEM for biological replicates (n ≥ 3) .
Q. How to validate the purity of isolated this compound for in vivo studies?
- HPLC-PDA : Ensure >95% purity by integrating peak areas at λₘₐₓ.
- Residual Solvent Testing : Use GC-MS to confirm absence of toxic solvents (e.g., hexane).
- Stability Assays : Monitor degradation under storage conditions (-80°C vs. 4°C) .
Q. Data Interpretation and Reporting
Q. How should researchers address non-reproducible results in this compound studies?
- Detailed Metadata : Document batch-to-batch variability in plant material (e.g., harvest season, geographic origin).
- Positive Controls : Include reference compounds (e.g., dexamethasone for anti-inflammatory assays).
- Open Data Sharing : Deposit raw chromatograms and spectra in repositories like Zenodo for peer validation .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O13/c1-27-13-29(37)19-11-30(27,28(19,26(42-27)43-29)14-39-24(36)15-5-3-2-4-6-15)41-25-22(34)21(33)20(32)18(40-25)12-38-23(35)16-7-9-17(31)10-8-16/h2-10,18-22,25-26,31-34,37H,11-14H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSMTLNPCAHHGP-HRCYFWENSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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